![molecular formula C25H29N7O2 B5596146 3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)
3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of N-aryl(pyrimidinyl)piperazinylalkyl(hydroxyalkyl) derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines, which includes compounds structurally related to the target chemical, has been reported. These compounds have shown biological activity in preliminary pharmacological tests, indicating the importance of the synthetic approach for generating potentially active molecules (Śladowska et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to the target chemical has been studied extensively, highlighting the significance of the pyridazine core and its derivatives. For example, the structural optimization of benzoylpiperidine-based inhibitors has led to compounds with strong inhibitory activity against specific enzymes, demonstrating the impact of molecular structure on biological activity (Uto et al., 2010).
Chemical Reactions and Properties
Research into N-arylpiperazinylalkyl derivatives of pyridazines has revealed various chemical reactions and properties significant for therapeutic applications. The transformation of compounds through reactions with methylamine or hydrazine has been documented, leading to pharmacologically active products (Śladowska et al., 1995).
Physical Properties Analysis
The physical properties of compounds structurally related to the target chemical, such as solubility, melting points, and crystal structure, have been investigated to understand their behavior in biological systems. For example, the crystal structure of a compound with a similar core has been analyzed, providing insights into its potential interactions and stability (Aydın et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, have been explored for compounds related to the target chemical. Studies on the synthesis and reactivity of pyridazine derivatives provide valuable information on how structural modifications can influence biological activity and chemical stability (Deeb et al., 2004).
Scientific Research Applications
Antibacterial Agents
Piperazinyl oxazolidinone derivatives, including pyridine, pyridazine, and pyrimidine structures, have been synthesized and evaluated for their antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus. Tucker et al. (1998) highlighted compounds with significant in vivo potency, comparable to linezolid, a key reference in antibacterial treatment (Tucker et al., 1998).
Serotonin 5-HT2 Antagonists
Research into selective, centrally acting serotonin 5-HT2 antagonists has led to the development of compounds with potential therapeutic applications in neurological conditions. Andersen et al. (1992) synthesized a series of compounds demonstrating high receptor affinity and selectivity, which could inhibit serotonin-induced behaviors in animal models (Andersen et al., 1992).
Anti-Inflammatory and Analgesic Agents
Innovative syntheses of derivatives related to "3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine" have led to the identification of compounds with notable anti-inflammatory and analgesic properties. Studies such as those by Amr et al. (2007, 2008) have contributed to this field by creating compounds with significant activity comparable to established medications like Prednisolone® and Valdecoxib®, indicating potential applications in managing pain and Parkinson's disease symptoms (Amr et al., 2007; Amr et al., 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its biological activity. It could act as a ligand for a particular receptor, an inhibitor of an enzyme, or have other effects. Determining the mechanism of action would likely involve biochemical assays and possibly studies in cells or animals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-19-9-13-30(14-10-19)22-7-8-23(29-28-22)31-15-17-32(18-16-31)24(33)20-3-5-21(6-4-20)34-25-26-11-2-12-27-25/h2-8,11-12,19H,9-10,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOMODDQBYDMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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